molecular formula C24H24ClN3O3 B2619533 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097899-87-9

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No. B2619533
M. Wt: 437.92
InChI Key: APSMPNYVYUDYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C24H24ClN3O3 and its molecular weight is 437.92. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the condensation of 5-chloro-2-methoxybenzoic acid with piperidine and subsequent reaction with 2-phenylacetyl chloride to form the key intermediate. This intermediate is then reacted with hydrazine hydrate to form the final product.

Starting Materials
5-chloro-2-methoxybenzoic acid, piperidine, 2-phenylacetyl chloride, hydrazine hydrate

Reaction
Step 1: 5-chloro-2-methoxybenzoic acid is reacted with piperidine in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide., Step 2: The amide is then reacted with 2-phenylacetyl chloride in the presence of a base such as triethylamine to form the key intermediate., Step 3: The key intermediate is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form the final product, 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one.

properties

IUPAC Name

2-[[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-31-22-9-7-19(25)15-20(22)24(30)27-13-11-17(12-14-27)16-28-23(29)10-8-21(26-28)18-5-3-2-4-6-18/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSMPNYVYUDYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

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